4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile
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Overview
Description
4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile is a chemical compound with the molecular formula C21H13NO3 It is known for its unique structure, which includes a benzonitrile group and an oxophenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-oxo-2-phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The oxophenylacetyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-2-phenylacetyl)benzoic acid
- 4-(2-Oxo-2-phenylacetyl)phenyl acetate
- 4-(2-Oxo-2-phenylacetyl)phenyl ether
Uniqueness
4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[4-(2-oxo-2-phenylacetyl)phenoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO3/c22-14-15-6-10-18(11-7-15)25-19-12-8-17(9-13-19)21(24)20(23)16-4-2-1-3-5-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNHMDOFJBHOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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